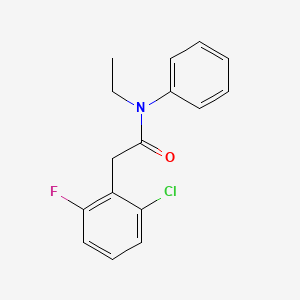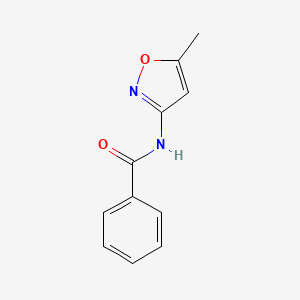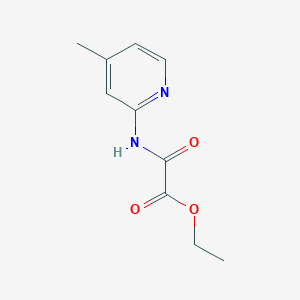![molecular formula C17H13Cl2N3O2S B11171586 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B11171586.png)
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, chlorophenyl groups, and an acetamide moiety, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps. One common method includes the reaction between p-chlorophenol and 2,4-dichlorophenyl ethanone under catalytic conditions. The reaction is carried out at elevated temperatures (around 100°C) using a copper complex as a catalyst . The intermediate product is then further reacted with thiadiazole derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the use of efficient catalysts helps in achieving a high conversion rate.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Chlorophenoxy)-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiadiazole ring and chlorophenyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide similar to plant hormones called auxins.
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane: An intermediate in the synthesis of difenoconazole.
Uniqueness
2-(4-Chlorophenoxy)-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide stands out due to its unique combination of a thiadiazole ring and chlorophenyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H13Cl2N3O2S |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-12-3-1-11(2-4-12)9-16-21-22-17(25-16)20-15(23)10-24-14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23) |
InChI Key |
XMGNXMDDUPZMDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide](/img/structure/B11171503.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide](/img/structure/B11171507.png)
![2-(2,4-dichlorophenoxy)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B11171509.png)
![N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B11171519.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11171522.png)

![1-(furan-2-ylcarbonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11171537.png)

![1-(4-ethoxyphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171545.png)
![1-(4-fluorophenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11171550.png)
![1-(4-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11171557.png)


![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11171574.png)
